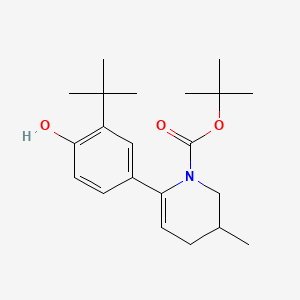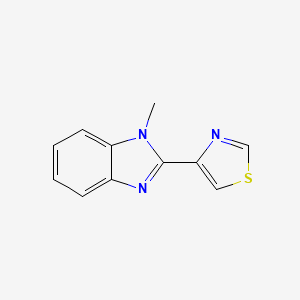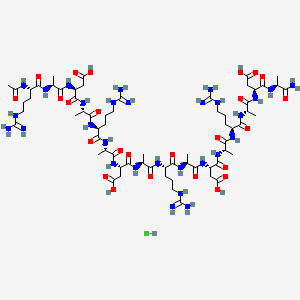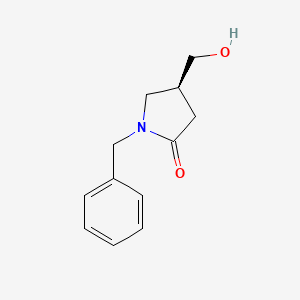
tert-Butyl 6-(3-(tert-butyl)-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound with the molecular formula C26H34O3 This compound is known for its unique structural features, which include multiple tert-butyl groups and a pyridinecarboxylate moiety
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate typically involves multi-step organic reactionsReaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar compounds include:
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-: Used in agricultural chemistry.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Studied for its unique structural properties. Compared to these compounds, 1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate stands out due to its combination of a pyridinecarboxylate core and multiple tert-butyl groups, which confer unique chemical and physical properties.
Propiedades
Fórmula molecular |
C21H31NO3 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
tert-butyl 6-(3-tert-butyl-4-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H31NO3/c1-14-8-10-17(22(13-14)19(24)25-21(5,6)7)15-9-11-18(23)16(12-15)20(2,3)4/h9-12,14,23H,8,13H2,1-7H3 |
Clave InChI |
AREKYJIEEHZQPG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)



![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)


![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
